molecular formula C20H10ClF7N4O2 B11578532 7-(3-chlorophenyl)-1-(4-fluorophenyl)-4-hydroxy-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one

7-(3-chlorophenyl)-1-(4-fluorophenyl)-4-hydroxy-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one

Cat. No.: B11578532
M. Wt: 506.8 g/mol
InChI Key: XMJHCYUFLUFOBC-UHFFFAOYSA-N
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Description

7-(3-CHLOROPHENYL)-1-(4-FLUOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes both chlorophenyl and fluorophenyl groups, as well as bis(trifluoromethyl) groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-CHLOROPHENYL)-1-(4-FLUOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds through reactions such as halogenation, nitration, and amination. These intermediates are then subjected to cyclization reactions under controlled conditions to form the final pyrimido[4,5-d][1,3]diazine structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-(3-CHLOROPHENYL)-1-(4-FLUOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, potentially leading to derivatives with enhanced biological activity.

Scientific Research Applications

7-(3-CHLOROPHENYL)-1-(4-FLUOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 7-(3-CHLOROPHENYL)-1-(4-FLUOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    7-(3-CHLOROPHENYL)-1-(4-FLUOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE: shares structural similarities with other pyrimido[4,5-d][1,3]diazine derivatives, such as:

Uniqueness

The uniqueness of 7-(3-CHLOROPHENYL)-1-(4-FLUOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H10ClF7N4O2

Molecular Weight

506.8 g/mol

IUPAC Name

7-(3-chlorophenyl)-1-(4-fluorophenyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H10ClF7N4O2/c21-10-3-1-2-9(8-10)14-29-15-13(18(31-14,19(23,24)25)20(26,27)28)16(33)30-17(34)32(15)12-6-4-11(22)5-7-12/h1-8H,(H,29,31)(H,30,33,34)

InChI Key

XMJHCYUFLUFOBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(C3=C(N2)N(C(=O)NC3=O)C4=CC=C(C=C4)F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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